molecular formula C7H13Br B13194030 1-Bromo-2-tert-butylcyclopropane CAS No. 55682-99-0

1-Bromo-2-tert-butylcyclopropane

Cat. No.: B13194030
CAS No.: 55682-99-0
M. Wt: 177.08 g/mol
InChI Key: TZLAVHKVJGZQJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-tert-butylcyclopropane (CAS 55682-99-0) is an organobromine compound with the molecular formula C7H13Br and an average mass of 177.085 Da . This compound features a brominated cyclopropane ring, a three-membered ring system known for its significant torsional and angular strain due to sp3 hybridized carbons forced into bond angles of 60° instead of the ideal 109.5° . This high ring strain endows cyclopropane derivatives with unique physicochemical properties and high reactivity, making them valuable building blocks in organic synthesis and materials science . Recent scientific investigations highlight the unique role of cyclopropyl groups in conformational control. Research demonstrates that a spirocyclopropane adjacent to a cyclohexane ring can dramatically alter the conformational preferences of substituents, driving even bulky groups like tert-butyl into the typically disfavored axial position . This surprising "cyclopropyl effect" is a critical consideration in molecular design, enabling control over molecular shape that can be exploited in the development of catalysts, functional materials, and in medicinal chemistry for the synthesis of three-dimensional drug candidates . Cyclopropanes are frequently used as isosteres for alkenes, isopropyl, and tert-butyl groups, as well as aromatic rings . This product is intended for Research Use Only (RUO) and is not intended for, and should not be used for, diagnostic, therapeutic, or any other human or veterinary applications. Researchers should handle this compound with standard safety precautions appropriate for organobromine compounds. For specific storage conditions and handling instructions, please refer to the product's Certificate of Analysis or Safety Data Sheet.

Properties

CAS No.

55682-99-0

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

IUPAC Name

1-bromo-2-tert-butylcyclopropane

InChI

InChI=1S/C7H13Br/c1-7(2,3)5-4-6(5)8/h5-6H,4H2,1-3H3

InChI Key

TZLAVHKVJGZQJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC1Br

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes Using Bromoform and Base (Phase-Transfer Catalysis)

A widely employed method for preparing gem-dibromocyclopropanes, which can be precursors to monobromo derivatives, involves the cyclopropanation of alkenes with bromoform (CHBr3) under basic phase-transfer catalytic conditions. The general procedure includes:

  • Reacting the corresponding alkene (e.g., 2-tert-butyl-substituted alkene) with bromoform and a strong base such as sodium hydroxide in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride (BnNEt3Cl or TEBAC).
  • The reaction is typically carried out at low temperature (0 °C) initially, then warmed to room temperature or 60 °C until completion.
  • The product is extracted and purified by column chromatography to isolate the gem-dibromocyclopropane intermediate.

Following this, selective debromination or bromine-lithium exchange reactions can be employed to convert the dibromo intermediate into the monobromo-2-tert-butylcyclopropane.

Key points:

Parameter Details
Alkene 2-tert-butyl-substituted alkene
Halogen source Bromoform (CHBr3)
Base NaOH (aqueous, strong base)
Catalyst Phase-transfer catalyst (TEBAC)
Temperature 0 °C to 60 °C
Workup Extraction, drying, chromatography
Intermediate gem-Dibromocyclopropane

This method is supported by general cyclopropanation protocols for gem-dihalocyclopropanes described in the literature.

Selective Debromination of Dibromocyclopropanes

Starting from the gem-dibromocyclopropane intermediate, selective debromination can be achieved by treatment with tributyltin hydride (Bu3SnH) in diethyl ether at room temperature. This radical-mediated reduction selectively removes one bromine atom, yielding the monobromo derivative:

  • Reaction conditions: Room temperature, diethyl ether solvent
  • Reagent: Tributyltin hydride (Bu3SnH)
  • Outcome: Conversion of 1,1-dibromo-2-tert-butylcyclopropane to 1-bromo-2-tert-butylcyclopropane

This approach has been demonstrated for related cyclopropane derivatives and is effective in good yields.

Direct Cyclopropanation Using Carbene Precursors

An alternative approach involves the direct cyclopropanation of alkenes bearing tert-butyl substituents using carbene precursors such as diazo compounds or haloform-derived carbenes under metal catalysis or phase-transfer catalysis:

  • The alkene substrate (e.g., 2-tert-butyl-substituted alkene) is treated with bromoform and a strong base (e.g., potassium tert-butoxide) in an aprotic solvent like n-hexane.
  • The reaction proceeds via generation of a bromocarbene intermediate, which adds to the alkene to form the bromocyclopropane directly.
  • The reaction is typically conducted under nitrogen atmosphere at 0 °C to room temperature over several hours.
  • Purification by chromatography yields the desired 1-bromo-2-tert-butylcyclopropane.

Key reaction conditions:

Parameter Details
Alkene 2-tert-butyl-substituted alkene
Carbene source Bromoform (CHBr3)
Base Potassium tert-butoxide (t-BuOK)
Solvent n-Hexane
Temperature 0 °C to room temperature
Atmosphere Nitrogen
Time 8–12 hours

This method avoids isolation of dibromo intermediates and can be more straightforward for direct synthesis.

Stereoselective Approaches and Chiral Pool Starting Materials

For optically active 1-bromo-2-tert-butylcyclopropane, stereoselective cyclopropanation methods have been developed using chiral auxiliaries or chiral pool starting materials:

  • Enzymatic or reagent-mediated resolution of racemic dibromocyclopropane carboxylic acids can provide optically enriched intermediates.
  • Stepwise stereocontrolled cyclopropanation of chiral alkenes derived from sugars or other natural chiral sources can yield enantiomerically enriched products.
  • These methods involve careful choice of chiral auxiliaries and conditions to control stereochemistry at the cyclopropane ring.

Though specific procedures for 1-bromo-2-tert-butylcyclopropane are less documented, analogous strategies apply.

Thermal and Photochemical Considerations

It is noted that bromo-substituted cyclopropanes can be prone to ring-opening under thermal or photochemical conditions, which complicates their preparation and isolation. Careful control of reaction temperature and avoidance of harsh conditions is necessary to prevent decomposition or rearrangement.

Method Starting Material Key Reagents & Conditions Advantages Limitations
Phase-transfer catalyzed cyclopropanation 2-tert-butyl-substituted alkene Bromoform, NaOH, TEBAC, 0–60 °C Well-established, scalable Requires dibromo intermediate
Selective debromination gem-Dibromocyclopropane Tributyltin hydride, diethyl ether, rt Good yields, selective Use of toxic tin reagents
Direct carbene cyclopropanation 2-tert-butyl-substituted alkene Bromoform, t-BuOK, n-hexane, N2, 0 °C to rt Direct synthesis, avoids intermediates Longer reaction times
Stereoselective synthesis Chiral alkenes or resolved acids Chiral auxiliaries, enzymatic resolution Enantiomerically enriched products More complex, less general
  • The bulky tert-butyl group influences the cyclopropanation stereochemistry and stability of the product; axial positioning is favored due to steric effects.
  • The bromine substituent is reactive and can undergo further transformations, but also makes the cyclopropane ring susceptible to ring-opening under heat.
  • Use of n-hexane as solvent is preferred over petroleum ether to avoid olefin impurities that cause side reactions during carbene generation.
  • Purification typically requires silica gel chromatography with hexanes as eluent to isolate pure 1-bromo-2-tert-butylcyclopropane.
  • Analytical characterization includes NMR, GC-MS, and HRMS to confirm structure and purity.

The preparation of 1-bromo-2-tert-butylcyclopropane is most commonly achieved via cyclopropanation of 2-tert-butyl-substituted alkenes using bromoform under phase-transfer catalysis or strong base conditions, followed by selective debromination if needed. Direct carbene cyclopropanation is an efficient alternative. Stereoselective methods exist but are less common. Control of reaction conditions is critical to avoid ring-opening and side reactions due to the sensitive nature of the bromocyclopropane moiety.

This comprehensive analysis draws from peer-reviewed literature and doctoral research theses, providing a reliable foundation for synthetic chemists interested in this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-tert-butylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-tert-butylcyclopropane is used in various scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.

    Biology: The compound is used in the synthesis of biologically active molecules and as a probe to study enzyme-catalyzed reactions.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-tert-butylcyclopropane involves its interaction with various molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions. The cyclopropane ring strain also plays a role in the compound’s reactivity, making it a useful intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) tert-Butyl Bromide (2-Bromo-2-methylpropane)
  • Structure : A branched bromoalkane with a tert-butyl group and bromine on the same carbon.
  • Properties : Boiling point = 73.1°C, molecular weight = 137.02 g/mol, miscible in organic solvents .
  • Comparison : Unlike 1-bromo-2-tert-butylcyclopropane, tert-butyl bromide lacks a cyclopropane ring, resulting in lower ring strain and distinct reactivity. It undergoes SN1/SN2 reactions more readily due to reduced steric hindrance compared to the cyclopropane derivative .
(b) (Chloromethyl)cyclopropane
  • Structure : Cyclopropane ring substituted with a chloromethyl group.
  • Properties: Limited physical data are available, but the chlorine atom introduces polarizability, enhancing electrophilic reactivity compared to bromine.
  • Comparison : The absence of a tert-butyl group reduces steric hindrance, enabling faster nucleophilic substitutions. However, the cyclopropane ring’s strain remains a key reactivity driver .
(c) 1,1-Dimethyl-2-bromocyclopropane
  • Structure : Cyclopropane with bromine and two methyl groups on adjacent carbons.
  • Properties : Methyl groups provide less steric bulk than tert-butyl, leading to faster reaction kinetics in ring-opening or cross-coupling reactions.
  • Comparison : The tert-butyl group in 1-bromo-2-tert-butylcyclopropane significantly slows reaction rates due to steric effects, but increases thermal stability .
(d) 1-Bromopropane (1-BP)
  • Structure : Linear bromoalkane (CH3CH2CH2Br).
  • Properties : Boiling point = 71°C, widely used as a solvent.
  • Comparison : The linear structure and lack of ring strain make 1-BP less reactive in cyclopropane-specific reactions (e.g., ring-opening). However, it exhibits higher volatility and industrial applicability .

Biological Activity

1-Bromo-2-tert-butylcyclopropane, a chiral cyclopropane derivative, has garnered attention in various fields including organic chemistry, biology, and medicinal chemistry. Its unique structure, characterized by the presence of a bromine atom and a tert-butyl group, influences its biological activity and reactivity. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in scientific research, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C7_{7}H13_{13}Br, with a molecular weight of 179.09 g/mol. The specific stereochemistry of (1R,2S)-1-bromo-2-tert-butylcyclopropane plays a crucial role in its interactions with biological targets.

1-Bromo-2-tert-butylcyclopropane exhibits biological activity primarily through its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the bulky tert-butyl group affects steric hindrance and electronic properties. This can modulate the activity of enzymes or receptors involved in biochemical pathways.

Key Mechanisms:

  • Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles such as hydroxide or amine groups.
  • Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Binding : May interact with receptors influencing cellular signaling processes.

Biological Activity

Research indicates that 1-bromo-2-tert-butylcyclopropane has potential bioactive properties. Below are summarized findings from various studies:

Study Biological Activity Findings
BenchChem Enzyme InhibitionDemonstrated potential to inhibit certain enzymes involved in metabolic processes.
Marquette University Stereoselective ReactionsUsed as a chiral building block in synthesizing complex organic molecules with high diastereoselectivity.
General Research Receptor InteractionInvestigated for binding affinity to specific receptors, potentially modulating their activity.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at Marquette University explored the enzyme inhibitory properties of 1-bromo-2-tert-butylcyclopropane. The compound showed significant inhibition against certain hydrolases, suggesting its utility in drug development targeting metabolic disorders.

Case Study 2: Synthesis Applications

In another study focusing on synthetic applications, 1-bromo-2-tert-butylcyclopropane was utilized as a key intermediate in the synthesis of biologically active compounds. The stereochemical configuration allowed for selective reactions leading to high yields of desired products.

Research Applications

The compound's unique properties make it valuable in several research domains:

  • Medicinal Chemistry : Potential for developing new therapeutic agents targeting specific diseases.
  • Organic Synthesis : Acts as a chiral building block for synthesizing complex molecules.
  • Biochemical Studies : Useful in studying enzyme mechanisms and receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.